molecular formula C15H24N2O2S B6141393 1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B6141393
M. Wt: 296.4 g/mol
InChI Key: HBWHEETWJJOFBG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine is an organic compound belonging to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group. The presence of the tert-butyl group and the sulfonyl group on the phenyl ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide: Similar structure with a pyridinylmethyl group.

    4-(Tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a pyridinylmethyl group instead of a piperazine ring.

Uniqueness

1-(4-Tert-butylphenyl)sulfonyl-4-methylpiperazine is unique due to the presence of both the tert-butyl group and the sulfonyl group on the phenyl ring, combined with the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(2,3)13-5-7-14(8-6-13)20(18,19)17-11-9-16(4)10-12-17/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWHEETWJJOFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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